1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride
Description
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride is a compound that features an imidazole ring fused with a cyclobutane moiety
Properties
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c8-7(2-1-3-7)6-9-4-5-10-6;;/h1-5,8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYCNNMNRQGDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NCCN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as nickel and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine; dihydrochloride is primarily investigated for its potential therapeutic effects. Its imidazole moiety is known for interacting with various biological targets, which may modulate enzyme activity and receptor functions:
- Antimicrobial Properties : Research suggests that compounds with similar structures exhibit antimicrobial and antifungal activities. Preliminary studies indicate that this compound may possess significant biological activities worth exploring further.
- Anti-inflammatory Effects : The compound's ability to interact with biological receptors positions it as a candidate for developing anti-inflammatory drugs.
Biological Studies
The compound is utilized in interaction studies that focus on how it interacts with biological systems. These studies reveal its potential as a modulator of enzyme activity and receptor interactions critical for understanding its therapeutic potential:
- Enzyme Modulation : The imidazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its interaction profile within biological systems.
Synthetic Chemistry
In synthetic chemistry, 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine; dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore various synthetic pathways:
- Synthesis Techniques : Common methods for synthesizing this compound include cyclization reactions of appropriate precursors under controlled conditions. Catalysts such as nickel are often employed to optimize yields.
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of compounds similar to 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine; dihydrochloride, researchers synthesized a series of derivatives and assessed their activity against various pathogens. The findings indicated that specific structural modifications significantly enhanced antimicrobial efficacy, suggesting that this compound could be developed into a novel antimicrobial agent .
Case Study 2: Drug Development
A recent investigation focused on the drug-like properties of the compound, assessing its pharmacokinetic profiles and potential side effects. The study highlighted its favorable absorption characteristics and low toxicity levels in preliminary tests, making it a promising candidate for further development in therapeutic applications .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic effects including antimicrobial and anti-inflammatory properties. |
| Biological Studies | Modulation of enzyme activity and receptor interactions in biological systems. |
| Synthetic Chemistry | Building block for synthesizing complex molecules through various synthetic pathways. |
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclobutane moiety may contribute to the compound’s stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)cyanamide: This compound shares the imidazole ring but has a different substituent, leading to different chemical and biological properties.
Tizanidine hydrochloride: This compound also contains an imidazole ring and is used as a muscle relaxant.
Uniqueness
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine is unique due to the presence of the cyclobutane moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine; dihydrochloride, with CAS number 2649011-12-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C8H15N3·2HCl
- Molecular Weight : 212.12 g/mol
- Structure : The compound contains a cyclobutane ring fused with a 4,5-dihydroimidazole moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine; dihydrochloride primarily revolves around its interactions with various biological targets, including receptors and enzymes.
Antihypertensive Activity
Research indicates that derivatives of imidazole compounds can exhibit significant antihypertensive effects. In a study evaluating similar imidazole derivatives, it was found that compounds with high affinities for imidazoline binding sites (IBS) and alpha adrenergic receptors effectively reduced mean arterial blood pressure (MAP) in spontaneously hypertensive rats. This suggests that 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine; dihydrochloride may also possess similar antihypertensive properties due to its structural similarities to other active imidazole derivatives .
Antibacterial Activity
Imidazole derivatives are known for their antibacterial properties. A review highlighted the synthesis and evaluation of various imidazole compounds against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Antihypertensive Effects
A comparative study was conducted on several imidazole derivatives, including those structurally related to 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine. The results indicated that compounds with enhanced binding affinity for IBS led to significant reductions in blood pressure in animal models. The most effective compound demonstrated a reduction in MAP by approximately 30% compared to control groups .
Antibacterial Efficacy Testing
In vitro testing of various imidazole derivatives against bacterial strains revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against E. coli and S. aureus. The studies employed standard agar disc diffusion methods to assess antibacterial activity, establishing a clear link between structural features of the imidazole ring and enhanced antibacterial potency .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclization of amidine precursors with ketones under base-promoted conditions. For example, spiro-fused imidazolones are formed using NaOH or KOH in ethanol at 80–100°C, followed by hydrochloric acid treatment to isolate the dihydrochloride salt . Purity optimization involves recrystallization from ethanol/water mixtures (70:30 v/v) and characterization via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Key Data : Yield ranges from 65–85% depending on substituent steric effects.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use and NMR in DO to confirm cyclobutane and imidazoline ring integration. Aromatic protons appear as singlets (δ 7.2–7.5 ppm), while cyclobutane protons resonate as multiplets (δ 2.8–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 195.1 [M+H] for the free base, with Cl isotopic patterns for the dihydrochloride .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) using single-crystal data .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Antimicrobial Activity : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (MIC values reported in µg/mL) .
- Cytotoxicity : Use MTT assays on HEK-293 cells (48-hour exposure, IC determination) .
Advanced Research Questions
Q. How can computational methods predict optimal reaction pathways for derivatives of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction energetics. Tools like ICReDD integrate reaction path searches with experimental feedback to prioritize high-yield routes . For example, cyclobutane ring strain (≈25 kcal/mol) influences nucleophilic attack rates on the imidazoline core .
- Data Contradiction Analysis : If experimental yields deviate >15% from predictions, re-evaluate solvent effects (e.g., dielectric constant adjustments) or steric parameters in computational models .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines). Variations >2-fold may arise from differences in bacterial inoculum size or solvent controls .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclobutane vs. cyclohexane) to isolate steric/electronic contributions. For instance, replacing cyclobutane with a phenyl group reduces antimicrobial potency by 40%, indicating ring strain’s role .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) in asymmetric cyclization reactions. Enantiomeric excess (ee) ≥90% is achievable at 10 mol% loading .
- Process Optimization : Use flow chemistry to enhance heat/mass transfer. Pilot-scale trials (1–5 L reactors) show 20% yield improvement over batch methods under turbulent flow conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
